molecular formula C6H4BrKO3S B13803657 Benzenesulfonic acid, 2-bromo-, potassium salt CAS No. 63468-58-6

Benzenesulfonic acid, 2-bromo-, potassium salt

Cat. No.: B13803657
CAS No.: 63468-58-6
M. Wt: 275.16 g/mol
InChI Key: DUCGQSYLYWVEBW-UHFFFAOYSA-M
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Description

Benzenesulfonic acid, 2-bromo-, potassium salt is an organosulfur compound. It is a derivative of benzenesulfonic acid where a bromine atom is substituted at the second position of the benzene ring, and the sulfonic acid group is neutralized with potassium. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of benzenesulfonic acid, 2-bromo-, potassium salt typically involves the sulfonation of bromobenzene. The process can be summarized as follows:

    Sulfonation of Bromobenzene: Bromobenzene is treated with concentrated sulfuric acid or oleum to introduce the sulfonic acid group at the para position relative to the bromine atom.

    Neutralization: The resulting 2-bromo-benzenesulfonic acid is then neutralized with potassium hydroxide to form the potassium salt.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to handle larger quantities. Continuous sulfonation processes using oleum or sulfur trioxide are commonly employed to ensure efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 2-bromo-, potassium salt undergoes various chemical reactions typical of aromatic sulfonic acids:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

    Reduction Reactions: The sulfonic acid group can be reduced to a sulfonate or sulfinate group under specific conditions.

    Oxidation Reactions: The compound can undergo oxidation to form sulfonyl chlorides or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of heat.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: Oxidizing agents such as chlorine or sulfur trioxide.

Major Products Formed

    Substitution: Formation of various substituted benzenesulfonic acids.

    Reduction: Formation of sulfonates or sulfinates.

    Oxidation: Formation of sulfonyl chlorides or other oxidized derivatives.

Scientific Research Applications

Benzenesulfonic acid, 2-bromo-, potassium salt has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of dyes, detergents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 2-bromo-, potassium salt involves its ability to participate in electrophilic aromatic substitution reactions. The bromine atom and sulfonic acid group influence the reactivity of the benzene ring, making it susceptible to further chemical modifications. The compound can interact with various molecular targets, including enzymes and proteins, through its functional groups.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid: The parent compound without the bromine substitution.

    p-Toluenesulfonic acid: A similar compound with a methyl group instead of a bromine atom.

    Sulfanilic acid: An aromatic sulfonic acid with an amino group.

Uniqueness

Benzenesulfonic acid, 2-bromo-, potassium salt is unique due to the presence of both a bromine atom and a sulfonic acid group on the benzene ring. This combination of functional groups provides distinct reactivity and makes it valuable for specific chemical reactions and applications.

Properties

CAS No.

63468-58-6

Molecular Formula

C6H4BrKO3S

Molecular Weight

275.16 g/mol

IUPAC Name

potassium;2-bromobenzenesulfonate

InChI

InChI=1S/C6H5BrO3S.K/c7-5-3-1-2-4-6(5)11(8,9)10;/h1-4H,(H,8,9,10);/q;+1/p-1

InChI Key

DUCGQSYLYWVEBW-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)[O-])Br.[K+]

Origin of Product

United States

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